2,5-Dimethyl-6-nitrobenzo[d]thiazole CAS 686747-49-9 properties
2,5-Dimethyl-6-nitrobenzo[d]thiazole CAS 686747-49-9 properties
Executive Summary
2,5-Dimethyl-6-nitrobenzo[d]thiazole (CAS 686747-49-9) is a specialized heterocyclic intermediate critical to the development of functional dyes, amyloid imaging agents, and antimicrobial pharmaceuticals. Characterized by its electron-deficient benzothiazole core and a reactive C2-methyl group, this compound serves as a "linchpin" scaffold. It bridges the gap between simple precursors and complex bioactive molecules, particularly those requiring planar, lipophilic structures for intercalation or receptor binding.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery and materials science.
Chemical Profile & Properties[1][2][3][4][5][6]
The compound exhibits the classic stability of the benzothiazole fused ring system, with the nitro group at position 6 providing a handle for further functionalization (reduction) and the methyl group at position 5 influencing steric and electronic properties.
| Property | Specification |
| Chemical Name | 2,5-Dimethyl-6-nitrobenzo[d]thiazole |
| CAS Number | 686747-49-9 |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Predicted Density | 1.38 ± 0.06 g/cm³ |
| Predicted Boiling Point | 343.8 ± 22.0 °C at 760 mmHg |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |
| Key Functional Groups | Nitro (-NO₂), C2-Methyl (acidic protons), Thiazole Nitrogen |
Synthesis & Production Protocols
The synthesis of CAS 686747-49-9 relies on the electrophilic aromatic substitution (nitration) of the parent compound, 2,5-dimethylbenzothiazole . The presence of the methyl group at position 5 directs the incoming nitro group to the ortho position (position 6), which is also favored by the electronic effects of the thiazole ring.
Protocol 1: Nitration of 2,5-Dimethylbenzothiazole
Rationale: The use of "mixed acid" (sulfuric/nitric) ensures the generation of the nitronium ion (NO₂⁺), the active electrophile.[1]
Reagents:
-
2,5-Dimethylbenzothiazole (Precursor)[2]
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice/Water bath[3]
Step-by-Step Methodology:
-
Solubilization: Charge a round-bottom flask with concentrated H₂SO₄ (5.0 eq) and cool to 0–5°C using an ice bath. Slowly add 2,5-dimethylbenzothiazole (1.0 eq) with vigorous stirring. Caution: Exothermic.
-
Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄. Add this mixture dropwise to the reaction vessel, maintaining the internal temperature below 10°C to prevent over-nitration or ring oxidation.
-
Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature (25°C) and stir for an additional 2–3 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4).
-
Quenching: Pour the reaction mixture carefully onto crushed ice (10x volume). The product will precipitate as a yellow solid.
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Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure 2,5-dimethyl-6-nitrobenzo[d]thiazole.
Reactivity & Functionalization Pathways[11]
This compound is a dual-mode scaffold. The 6-nitro group allows for reduction to an amine (for amide coupling), while the 2-methyl group is activated by the adjacent nitrogen, allowing for condensation reactions.
Visualizing the Derivatization Workflow
Figure 1: Divergent synthesis pathways.[4] The molecule serves as a junction point for creating both amino-functionalized drugs and fluorescent styryl dyes.
Applications in Drug Discovery & Materials
A. Neurodegenerative Disease Imaging (Amyloid Probes)
Benzothiazole derivatives, structurally related to Thioflavin T , are the gold standard for imaging
-
Mechanism: The planar benzothiazole core intercalates into the
-sheet structure of amyloid fibrils. -
Role of CAS 686747-49-9: The 6-nitro group is reduced to an amine, which is then methylated or coupled to radioligands (e.g., ¹¹C or ¹⁸F). The 5-methyl group provides lipophilicity, aiding blood-brain barrier (BBB) penetration.
B. Antimicrobial & Antitubercular Agents
Research indicates that 6-substituted benzothiazoles inhibit the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical target in Mycobacterium tuberculosis.
-
Workflow: The 6-nitro compound is reduced to the amine and coupled with various acyl chlorides to form amides/ureas.
-
Efficacy: These derivatives disrupt cell wall synthesis in mycobacteria.
C. NLO Materials and Dyes
The condensation of the activated 2-methyl group with aromatic aldehydes yields styryl dyes .
-
Property: These dyes exhibit large Stokes shifts and solvatochromism, making them useful as polarity sensors in biological membranes.
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Non-Linear Optics (NLO): The "Push-Pull" electronic structure (Electron-donating amine vs. Electron-withdrawing nitro/benzothiazole) creates high hyperpolarizability.
Safety & Handling Protocol
Hazard Classification: Irritant (Skin/Eye), Potential Acute Toxicity (Oral). GHS Signal Word: WARNING.
| Hazard | Precautionary Measure |
| Inhalation | Use only in a chemical fume hood. Dust may cause respiratory irritation.[5] |
| Skin Contact | Wear nitrile gloves and lab coat. Nitro-aromatics can be absorbed through skin. |
| Thermal Stability | Do not heat dry solid above 200°C. Nitro compounds carry a risk of decomposition/explosion at high temperatures. |
| Storage | Store at 2–8°C in a tightly sealed container, protected from light (photodegradation risk). |
Spill Response:
-
Evacuate area if dust is airborne.[5]
-
Wet the spill with water to prevent dust formation.
-
Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
LookChem. (n.d.). Benzothiazole, 2,5-dimethyl-6-nitro (CAS 686747-49-9) Properties and Usage.[2] Retrieved from
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Organic Chemistry Portal. (2020). Synthesis of Benzothiazoles.[6][2][7][3][8][9][10] Retrieved from
-
National Institutes of Health (PubMed). (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved from
-
BenchChem. (2025).[9] A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives. Retrieved from
-
ChemicalBook. (2026). 2-Amino-6-nitrobenzothiazole Properties and Safety.[11][12] Retrieved from
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